7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a fused tetrazolo-pyrimidine scaffold with a phenyl group at position 7 and a carboxylic acid moiety at position 3. This structure is synthesized via multicomponent reactions (MCRs) involving 5-aminotetrazole, aromatic aldehydes (e.g., benzaldehyde derivatives), and 1,3-dicarbonyl compounds (e.g., acetoacetic acid esters). The reaction typically proceeds under solvent-free conditions at elevated temperatures (160°C) or with catalysts like sulfamic acid, achieving high regioselectivity and yields .
Properties
IUPAC Name |
7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c17-10(18)8-6-9(7-4-2-1-3-5-7)16-11(12-8)13-14-15-16/h1-6,9H,(H,17,18)(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTZWBRETITZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves a one-pot reaction under solvent-free conditions. A common method includes the reaction of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction proceeds efficiently in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide, yielding the desired product in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of tetrazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine have shown effectiveness in inducing apoptosis in various cancer cell lines. The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways, highlighting the potential for developing targeted cancer therapies .
- Neuroprotective Effects :
- Antimicrobial Activity :
Material Science Applications
- Polymer Chemistry :
- Electrochemical Sensors :
Case Study 1: Anticancer Activity
A study conducted on various derivatives of tetrazolo-pyrimidines demonstrated their ability to induce apoptosis in colon cancer cell lines (DLD-1 and HT-29). The derivatives activated caspase pathways and decreased mitochondrial membrane potential, confirming their role as potential anticancer agents .
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neurotoxicity, a derivative of 7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine was shown to reduce neuronal cell death significantly. This was attributed to its antioxidant activity and modulation of neuroinflammatory responses .
Data Summary Table
| Application Area | Specific Application | Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis via caspase activation |
| Neuroprotective Effects | Reduces oxidative stress-induced cell death | |
| Antimicrobial Activity | Inhibits growth of specific bacterial strains | |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |
| Electrochemical Sensors | Effective in detecting environmental analytes |
Mechanism of Action
The mechanism of action of 7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Tetrazolo[1,5-a]pyrimidine Derivatives
a. Position 5 Modifications
- 5-Methyl-6-carboxylate esters : Substituting the carboxylic acid at position 5 with methyl or ethyl esters (e.g., ethyl 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate) enhances lipophilicity. These derivatives are synthesized using acetoacetic acid esters instead of carboxylic acid precursors, yielding 85–92% under iodine catalysis .
- 6-Acyl derivatives: Introducing acyl groups at position 6 (e.g., methyl 6-acetyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate) requires fusion of 4-aryl-2,4-dioxobutanoic acids with 5-aminotetrazole and aldehydes. These compounds exhibit varied electronic properties due to electron-withdrawing acyl groups .
b. Position 7 Modifications
- Aryl vs. heteroaryl groups: Replacing the phenyl group with pyridyl or morpholinophenyl substituents (e.g., ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate) alters steric and electronic profiles. Pyridyl derivatives require iodine catalysis for synthesis, while morpholinophenyl analogs use p-toluenesulfonic acid (pTSA) in ethanol .
Table 1: Structural Comparison of Key Derivatives
| Compound Type | Position 5 | Position 7 | Key Features | Reference |
|---|---|---|---|---|
| Target compound | Carboxylic acid | Phenyl | High polarity, regioselective | [3], [10] |
| 5-Methyl-6-carboxylate ester | Methyl ester | Aryl/heteroaryl | Enhanced lipophilicity | [2], [14] |
| 6-Acyl derivative | Acetyl group | 2-Fluorophenyl | Electron-withdrawing effects | [15] |
| Benzyl ester derivative | Benzyl ester | Phenyl | Improved solubility in organics | [13] |
Heterocycle Variations: Pyrazolo and Triazolo Analogs
- Pyrazolo[1,5-a]pyrimidines : Replacing the tetrazole ring with pyrazole (e.g., 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid) reduces ring strain and modifies bioactivity. These analogs are synthesized via ultrasound-assisted methods, achieving rapid kinetics and high yields .
- Triazolo[1,5-a]pyrimidines: Triazole-ring-containing derivatives (e.g., ethyl 5-amino-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate) are synthesized using eco-friendly additives like 4,4'-trimethylenedipiperidine, offering reduced toxicity and recyclability .
Table 2: Heterocycle-Based Comparison
| Heterocycle Type | Example Compound | Synthesis Method | Yield (%) | Reference |
|---|---|---|---|---|
| Tetrazolo[1,5-a]pyrimidine | Target compound | Solvent-free, sulfamic acid | High | [10] |
| Pyrazolo[1,5-a]pyrimidine | 7-(Difluoromethyl)-5-methyl derivative | Ultrasound-assisted | >85 | [4], [21] |
| Triazolo[1,5-a]pyrimidine | Ethyl 5-amino-7-phenyl derivative | Green solvent, additive-assisted | 80–90 | [16] |
Physicochemical and Functional Properties
- Polarity and solubility : The carboxylic acid group at position 5 increases water solubility, whereas ester derivatives (e.g., benzyl ester, CAS 457951-32-5) are more soluble in organic solvents .
- Thermal stability : Benzyl ester derivatives exhibit high thermal stability (predicted boiling point: 471.8°C) compared to methyl esters .
- Acid dissociation (pKa) : The target compound’s pKa (~5.21) suggests moderate acidity, influencing its pharmacokinetic properties .
Key Research Findings and Contradictions
- Regioselectivity : Solvent-free, high-temperature synthesis (160°C) achieves regioselectivity without catalysts, contradicting methods requiring iodine or pTSA .
- Yield optimization : Ultrasound-assisted synthesis reduces reaction time but may favor kinetic over thermodynamic products, as seen in pyrazolo derivatives .
Biological Activity
7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This compound features a unique structure that includes a fused tetrazole and pyrimidine ring system, along with a phenyl group and a carboxylic acid moiety. Its molecular formula is and it has a molecular weight of 243.23 g/mol .
Chemical Structure
The structural formula can be represented as follows:
The biological activity of this compound primarily revolves around its ability to interact with various molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function. This interaction can initiate various biochemical pathways leading to its cytotoxic effects on cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through intrinsic and extrinsic pathways. For instance, in studies involving DLD-1 and HT-29 colon cancer cell lines, the compound demonstrated the ability to activate caspase pathways associated with apoptosis . The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC50 (µM) | Mechanism | References |
|---|---|---|---|
| DLD-1 | 0.5 - 1.0 | Apoptosis via caspase activation | |
| HT-29 | 0.6 - 1.2 | Apoptosis via mitochondrial pathway | |
| A549 | 0.4 - 0.8 | Cell cycle arrest |
Other Biological Activities
Apart from its anticancer properties, this compound has been investigated for other biological activities including anti-inflammatory and antimicrobial effects. Pyrazole derivatives similar to this compound have shown promising results in inhibiting bacterial growth and reducing inflammation in various models .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds within the tetrazolo-pyrimidine class:
- Study on Apoptosis Induction : A study focused on the apoptotic mechanisms of tetrazolo derivatives found that compounds similar to this compound significantly increased the levels of apoptotic markers such as cleaved caspase-3 and PARP in treated cancer cells .
- Antimicrobial Activity : Research has indicated that certain derivatives exhibit notable antimicrobial properties against both gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that modifications to the phenyl group can enhance antibacterial efficacy .
- Inflammatory Response Modulation : In models of inflammation, compounds from this class have been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. [Basic] What are the common synthetic routes for 7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid and its derivatives?
The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives are prepared using molten-state TMDP (tetramethylenediamine phosphate) or solvent-based methods (ethanol/water mixtures). These protocols prioritize efficiency but require careful handling due to TMDP's toxicity . Alternative routes involve reacting 5-amino-3-arylpyrazoles with esters like ethyl 2,4-dioxopentanoate under reflux conditions, followed by purification via column chromatography .
Q. [Basic] What safety precautions are recommended when handling this compound during synthesis?
Researchers must wear protective gear (gloves, masks, lab coats) to avoid skin contact. Toxic reagents like TMDP or phosphorus oxychloride should be used in fume hoods. Waste must be segregated and disposed of via certified hazardous waste services. Piperidine, a common precursor, may require special procurement permits due to regulatory restrictions .
Q. [Basic] What are the key steps in characterizing the compound using NMR and IR spectroscopy?
Structural confirmation involves analyzing:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and carboxylate carbons (δ 165–170 ppm).
- IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and tetrazole rings (C-N, ~1450 cm⁻¹). Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in substituted derivatives .
Advanced Research Questions
Q. [Advanced] How can researchers optimize the cyclocondensation step to improve yield while minimizing hazardous reagent use?
To reduce reliance on toxic TMDP, solvent systems (e.g., ethanol/water) can enhance reaction efficiency. Microwave-assisted synthesis or green catalysts (e.g., biocatalysts) may accelerate cyclization. Monitoring reaction progress via TLC or HPLC ensures optimal stoichiometry and reduces byproducts .
Q. [Advanced] What analytical techniques are most effective for resolving structural ambiguities in substituted derivatives?
Q. [Advanced] How do structural modifications at specific positions influence the compound’s inhibitory activity against enzymes like cathepsins?
Substituents at the 5- and 7-positions significantly impact bioactivity. For example:
Q. [Advanced] How should discrepancies in reported biological activities of derivatives be methodologically addressed?
Contradictions may arise from assay variability (e.g., enzyme source, pH). To resolve:
Q. [Advanced] What strategies enable enantioselective synthesis of this compound?
Chiral resolution can be achieved via:
Q. [Advanced] How can eco-friendly methods be integrated into the synthesis of 4,7-dihydrotetrazolo[1,5-a]pyrimidines?
Water-based multicomponent reactions (MCRs) reduce solvent waste. For example, cyclocondensation in aqueous media at room temperature achieves yields >80% with minimal purification. Biodegradable catalysts (e.g., cellulose-supported reagents) further enhance sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
